molecular formula C11H14Br2N2S B3009757 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide CAS No. 250258-74-3

2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide

Cat. No.: B3009757
CAS No.: 250258-74-3
M. Wt: 366.12
InChI Key: JUYMRXJALRGYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide is a useful research compound. Its molecular formula is C11H14Br2N2S and its molecular weight is 366.12. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Hantzsch Thiazole Synthesis

One application involves the microwave-assisted Hantzsch thiazole synthesis. This process synthesizes N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, which are derivatives related to the requested compound. This synthesis involves using microwave heating and is significant in the field of organic chemistry for creating complex thiazole compounds efficiently (Kamila, Mendoza, & Biehl, 2012).

Corrosion Inhibition

Thiazole derivatives have been studied for their potential as corrosion inhibitors. In a study, different thiazole derivatives, including similar compounds to 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide, were examined for their ability to inhibit corrosion in iron. This research is significant in materials science, especially in protecting metals from corrosion (Kaya et al., 2016).

Antimicrobial Activity

Various thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. These studies are critical in the development of new antimicrobial agents. For instance, derivatives of 2-phenylamino-thiazole have shown significant antimicrobial activities against various bacterial and fungal strains (Abdelhamid et al., 2010), (Kubba & Rahim, 2018).

Synthesis of Analgesic Compounds

Thiazole derivatives have also been synthesized with potential analgesic properties. The research into these compounds is important in the development of new pain treatment drugs. An example includes the synthesis of (3-allyl-4-aryl-3H-thiazol-2-ylidene)-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]amine derivatives (Demchenko et al., 2018).

Novel Applications in Security Inks

Innovative applications of thiazole derivatives include their use in security inks. A study demonstrated the use of a thiazole-based compound as a security ink, showcasing its potential in anti-counterfeiting technologies (Lu & Xia, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-(2-phenyl-1,3-thiazol-4-yl)ethanamine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.2BrH/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYMRXJALRGYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCN.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.